molecular formula C13H18ClN3O B12233357 3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12233357
M. Wt: 267.75 g/mol
InChI Key: WAUFYCREKGYWHU-UHFFFAOYSA-N
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Description

3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is an organic compound with a complex structure. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique chemical properties, which make it a subject of interest for scientific research.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

3-[[(1-ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-3-16-9-10(2)13(15-16)14-8-11-5-4-6-12(17)7-11;/h4-7,9,17H,3,8H2,1-2H3,(H,14,15);1H

InChI Key

WAUFYCREKGYWHU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC(=CC=C2)O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride typically involves multiple steps. One common method includes the condensation of 1-ethyl-4-methylpyrazole with formaldehyde and phenol under acidic conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through crystallization or other separation techniques to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The phenolic group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced phenolic derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Meptazinol Hydrochloride: Similar in structure but used primarily as an analgesic.

    3-(3-Ethylhexahydro-1-methyl-1H-azepin-3-yl)phenol Hydrochloride: Another compound with similar structural features but different applications.

Uniqueness

3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride, also known by its CAS number 1856022-56-4, is a compound that integrates a phenolic structure with a pyrazole moiety. Its molecular formula is C13H18ClN3O, and it has a molecular weight of approximately 267.75 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The compound's structure features:

  • Phenolic Group : Contributes to hydrogen bonding capabilities.
  • Pyrazole Ring : Engages in π-π stacking interactions, enhancing its biological activity.
  • Aminomethyl Linkage : Facilitates interactions with various biological targets.

Research indicates that 3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride interacts with specific molecular targets, modulating pathways related to:

  • Enzyme Activity : The phenolic group can form hydrogen bonds with amino acid residues in proteins, influencing enzymatic functions.
  • Receptor Function : The compound may act on various receptors, potentially leading to therapeutic effects against diseases.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It is effective against various bacterial strains and fungi, making it a candidate for further development in treating infectious diseases.

Anticancer Properties

Preliminary research suggests that the compound may inhibit cancer cell proliferation. Its mechanism involves disrupting cell signaling pathways essential for tumor growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride, a comparison with structurally related compounds is useful:

Compound NameStructureUnique FeaturesBiological Activity
3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenolStructureContains dimethyl substitutions enhancing lipophilicityModerate antimicrobial activity
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazole)StructureLacks aminomethyl linkageExhibits neurotoxic effects on pests
AminomethylphenolStructureDoes not contain a pyrazole ringLimited biological activity

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Antimicrobial Evaluation : In vitro studies demonstrated that the compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Its efficacy was comparable to standard antimicrobial agents.
  • Anticancer Studies : Research conducted on cancer cell lines revealed that treatment with the compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways, showing promising results in modulating enzyme activity.

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